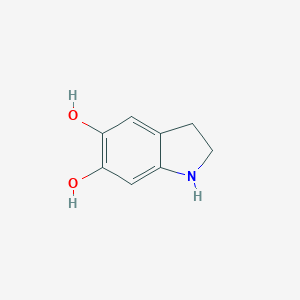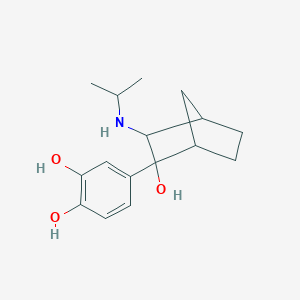
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile (DMAC) is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. DMAC is a pyrrole derivative that has a carbonitrile group attached to its pyrrole ring. The compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is not fully understood. However, studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is also soluble in a variety of solvents, making it easy to work with in the lab. However, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has some limitations for lab experiments. It is a toxic compound and requires caution when handling. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has a short half-life, which can make it difficult to study its effects over a longer period of time.
Zukünftige Richtungen
There are several future directions for the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile. One area of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has shown promise as an anti-tumor and anti-inflammatory agent, and further studies may lead to the development of new drugs for cancer treatment and other inflammatory conditions. Another area of research is in the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile's antibacterial and antifungal activity. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile may be a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile and its effects on various biological processes.
Synthesemethoden
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can be synthesized by several methods, including the condensation reaction between 4-acetyl-1,5-dimethylpyrrole and malononitrile in the presence of a base. Another method involves the reaction of 4-acetyl-1,5-dimethylpyrrole with cyanogen bromide followed by hydrolysis. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can also be synthesized by the reaction of 4-acetyl-1,5-dimethylpyrrole with ethyl cyanoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have anti-tumor activity and has been studied for its potential use in cancer treatment. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been studied for its potential use as an anti-inflammatory agent. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
121191-16-0 |
|---|---|
Produktname |
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile |
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
4-acetyl-1,5-dimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-9(7(2)12)4-8(5-10)11(6)3/h4H,1-3H3 |
InChI-Schlüssel |
DQHHXWVRTBGXOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
Kanonische SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
Synonyme |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
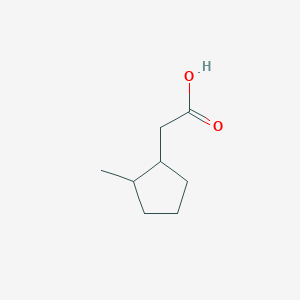

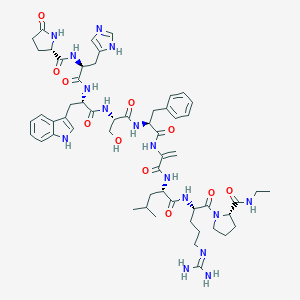
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
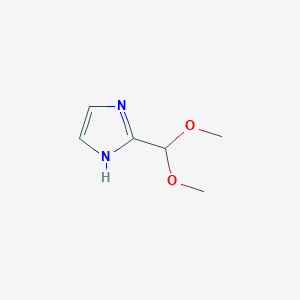
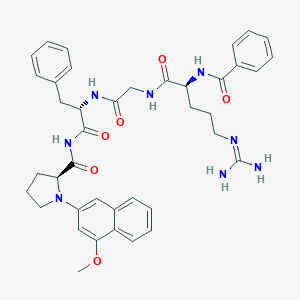
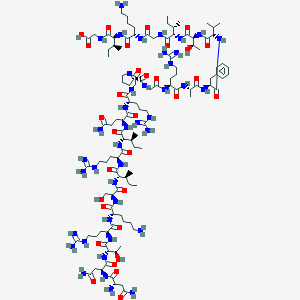
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)

![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
